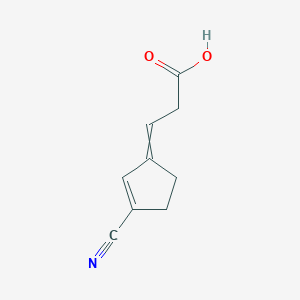
3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid is an organic compound with the molecular formula C9H9NO2. It is characterized by a cyclopentene ring substituted with a cyano group and a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid typically involves the reaction of cyclopentadiene with acrylonitrile under specific conditions to form the cyclopentene ring with a cyano group. This intermediate is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .
化学反応の分析
Types of Reactions
3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The cyano group and propanoic acid moiety play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological effects .
類似化合物との比較
Similar Compounds
3-(3-Isocyano-2-cyclopent-1-ylidene)propanoic acid: This compound has a similar structure but with an isocyano group instead of a cyano group.
3-(3-Cyano-2-cyclopent-1-ylidene)propanoic acid: Another closely related compound with slight variations in the cyclopentene ring structure
Uniqueness
3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid is unique due to its specific combination of functional groups and the resulting chemical properties.
特性
CAS番号 |
135159-43-2 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
3-(3-cyanocyclopent-2-en-1-ylidene)propanoic acid |
InChI |
InChI=1S/C9H9NO2/c10-6-8-2-1-7(5-8)3-4-9(11)12/h3,5H,1-2,4H2,(H,11,12) |
InChIキー |
VPCUCNGWWOHYMH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CCC(=O)O)C=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



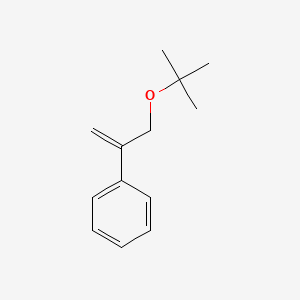
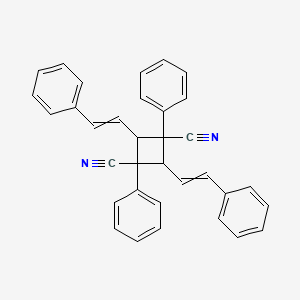
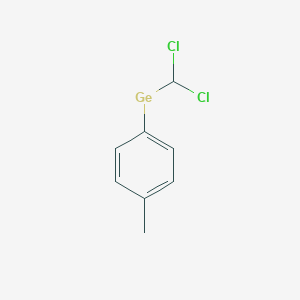
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)

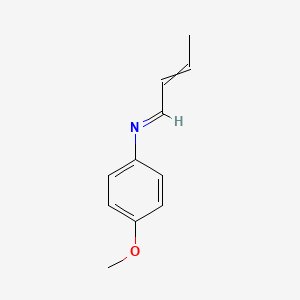
![1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole](/img/structure/B14263121.png)
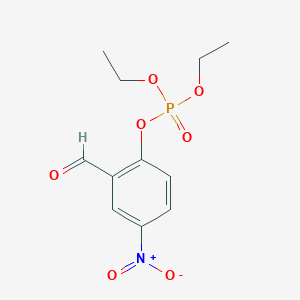
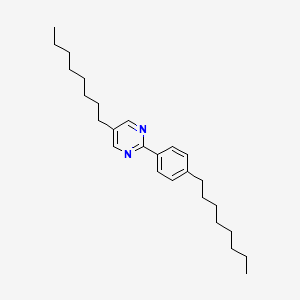
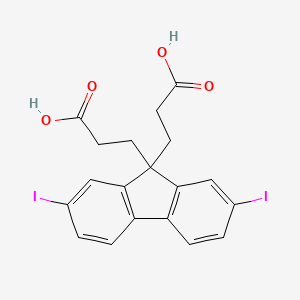
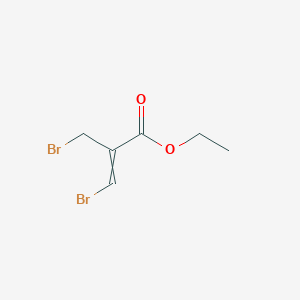
![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)

